3,3-Dimethyl-1-indanone
Overview
Description
3,3-Dimethyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentanone ring. The compound is further modified by the presence of two methyl groups at the third position of the indanone ring.
Synthesis Analysis
The synthesis of 3,3-dimethyl-1-indanone and its derivatives has been explored through various methods. One approach involves the photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene, leading to products such as 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone and 2-hydroxy-3,3-dimethyl-1-indanone . Another method utilizes asymmetric rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde systems to synthesize chiral 3-substituted indanones with high conversions and enantioselectivity . Additionally, intramolecular Friedel–Crafts cyclization has been employed to synthesize 1,1-dimethyl-4-indanol derivatives, which are closely related to the indanone structure .
Molecular Structure Analysis
The molecular structure of 3,3-dimethyl-1-indanone derivatives has been determined using various techniques such as X-ray diffraction. For example, the structure of the 1-ethyl-3-methyl-1-alumina-indane dimer has been elucidated, providing insights into the bonding and arrangement of atoms within these molecules .
Chemical Reactions Analysis
3,3-Dimethyl-1-indanone undergoes various chemical reactions, including photochemical reactions that result in products with different functional groups attached to the indanone core . The compound also participates in hydroacylation reactions, which are useful for introducing substituents at the 3-position of the indanone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethyl-1-indanone derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's boiling point, melting point, and solubility. The crystal structure of these compounds can also provide information about their stability and reactivity .
Relevant Case Studies
Case studies involving 3,3-dimethyl-1-indanone derivatives include the synthesis of novel compounds with potential applications in various fields. For example, a dimer of 2-(4-pyridylmethyl)-1-indanone has been synthesized and evaluated as a nonsteroidal aromatase inhibitor, showing strong inhibition of the enzyme . Additionally, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are structurally related to indanones, have demonstrated significant anti-inflammatory activity .
Scientific Research Applications
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Synthetic Chemistry
- Application : 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals . They are particularly important due to their easy accessibility and versatile reactivity .
- Method : Significant advancement has been achieved regarding the cyclization of the 1-indanone core . New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
- Results : A large number of transformations described offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
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Medicinal Chemistry
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Organic Synthesis
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Tobacco Industry
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Pharmaceutical Industry
- Application : Extensive studies on bioactivity of 1-indanone derivatives open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides and non-nucleoside, low molecular drugs for the hepatitis C treatment .
Safety And Hazards
According to the safety data sheet, 3,3-Dimethyl-1-indanone is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Indanones, including 3,3-Dimethyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals. They have been widely used in medicine, agriculture, and in natural products synthesis . In the past few years, significant advancement has been achieved regarding cyclization of 1-indanone core . Future research may focus on developing new strategies for the synthesis of various carbocyclic and heterocyclic skeletons using 1-indanones .
properties
IUPAC Name |
3,3-dimethyl-2H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAOSKLFKAEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307972 | |
Record name | 3,3-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-indanone | |
CAS RN |
26465-81-6 | |
Record name | 3,3-Dimethyl-1-indanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Dimethyl-1-indanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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